molecular formula C59H90O4 B124903 Ubichromenol CAS No. 2382-48-1

Ubichromenol

Cat. No. B124903
CAS RN: 2382-48-1
M. Wt: 863.3 g/mol
InChI Key: ARZCDYVIZADZJN-QXCSMICNSA-N
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Description

Ubichromenol is a naturally-occurring cyclic isomeride of Coenzyme Q10 . It is used in distribution studies of subjects with dietary A-E hypovitaminosis and also as an antioxidant .


Synthesis Analysis

The synthesis of Ubichromenol involves complex decomposition reactions . The process includes the use of ultraviolet (UV) and infrared (IR) nuclear magnetic resonance (NMR) spectrum to support the structure . Catalytic perhydroubichromenol-(45) (VI), which was to yield the desired (IV), is one of the key components in the synthesis .


Molecular Structure Analysis

The molecular structure of Ubichromenol was established using spectroscopic methods . The structure was further supported by ultraviolet (UV) and infrared (IR) spectroscopy and the elemental analysis .

Scientific Research Applications

  • Natural Occurrence and Identification : Ubichromenol has been identified in animal tissues, with studies investigating its natural occurrence and characteristics (Hemming et al., 1961). It is also a product of the photochemical reaction of ubiquinone (Imada & Morimoto, 1964).

  • Biochemical Interactions with Vitamins : Research has shown that the content of ubichromenol in rat liver varies with different levels of vitamin E saturation in the body (Chernukhina et al., 1975). This indicates a potential interaction between ubichromenol and vitamin E in biological systems.

  • Synthesis and Relationship with Ubiquinone : Studies have examined the biosynthesis of ubichromenol and its relationship with ubiquinone, suggesting that ubichromenol can be synthesized from ubiquinone under certain conditions (Raman & Rudney, 1966).

  • Role in Animal Tissues : The interconversions of ubiquinone and ubichromenol in rat liver and the possible biochemical role of ubichromenol in animals have been investigated, particularly in relation to vitamin E (Donchenko et al., 1978).

  • Derivatives and Novel Compounds : The discovery of novel ubichromenol derivatives, such as pseudoalteromone C, from different organisms like bacteria associated with octocorals, highlights its potential in new compound synthesis (Chen et al., 2017).

  • Metabolism and Nutrient Deficiencies : Research has also focused on the distribution and metabolism of ubiquinone and ubichromenol in the liver of rats under conditions of vitamin deficiencies, contributing to the understanding of metabolic processes and nutrient interactions (Donchenko et al., 2008).

properties

IUPAC Name

(2R)-7,8-dimethoxy-2,5-dimethyl-2-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenyl]chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-42-59(12)43-41-54-53(11)55(60)57(61-13)58(62-14)56(54)63-59/h24,26,28,30,32,34,36,38,40-41,43,60H,15-23,25,27,29,31,33,35,37,39,42H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+/t59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZCDYVIZADZJN-QXCSMICNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(OC2=C(C(=C1O)OC)OC)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C[C@@](OC2=C(C(=C1O)OC)OC)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318061
Record name Ubichromenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ubichromenol

CAS RN

2382-48-1
Record name Ubichromenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2382-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ubichromenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ubichromenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UBICHROMENOL 50
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EU272IO2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Ubichromenol

Citations

For This Compound
545
Citations
D McHale, J Green, AT Diplock - Nature, 1962 - nature.com
… applied brought about more than a minimal increase in ubichromenol. … ubichromenol found to be present. The simplest explanation of the analytical data presented is that ubichromenol …
Number of citations: 6 www.nature.com
HH Draper, AS Csallany - Biochemical and Biophysical Research …, 1960 - Elsevier
The presence of ubichromenol in the unsaponifiable fraction of animal lipids was first reported by Lowe et al.'-- in 1953, and quantitative data have since been presented for its …
Number of citations: 32 www.sciencedirect.com
DL Laidman, RA Morton, JYF Paterson… - Biochemical …, 1960 - ncbi.nlm.nih.gov
… The structural investigation makes it appropriate to suggest the name ubichromenol for sub… for future work on solanachromene and ubichromenol. Interesting possibilities arise from this …
Number of citations: 66 www.ncbi.nlm.nih.gov
VC Joshi, J Jayaraman, T Ramasarma - The Biochemical Journal, 1964 - europepmc.org
… ubichromenol were purified from the total lipids of livers. Although large quantities of radioactive ubichromenol … the absence of conversion of ubichromenol into ubiquinone under these …
Number of citations: 8 europepmc.org
Y WATANABE, T SUZUKI, T SEKI - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
The syntheses of ubichromenol phosphates (III, n= 3, 6 and 9) and related compounds are described. Their chromatographic and spectral data were given. Moreover, III (n= 9) was …
Number of citations: 2 www.jstage.jst.go.jp
EE Edwin, AT Diplock, J Bunyan, J Green - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… 1960b) was checked by determining a nearly pure specimen of ubichromenol 50 (kindly … was taken as 300 for ubichromenol i50, which gave a factor of 270 for ubichromenol 45, in good …
Number of citations: 96 www.ncbi.nlm.nih.gov
EE Edwin, J Bunyan, J Green… - British Journal of Nutrition, 1962 - cambridge.org
Animals. Male and female rats of the Norwegian hooded strain were used. At the age of 4 weeks they were removed from the stock colony and fed on the various test diets used in the …
Number of citations: 40 www.cambridge.org
EE Edwin, J Green, AT Diplock, J Bunyan - Nature, 1960 - nature.com
… on both ubiquinone and ubichromenol-levels in the rat, … and ubichromenol by the method of Diplock et al. . The results are given in Table 1, the figures for ubiquinone and ubichromenol …
Number of citations: 33 www.nature.com
J Green, AT Diplock, J Bunyan, EE Edwin - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… , livers and spleens were analysed for ubiquinone, ubichromenol and ac-tocopherol. The … riboflavin did not appear to influence ubiquinone or ubichromenol concentrations directly. …
Number of citations: 35 www.ncbi.nlm.nih.gov
I Imada, H Morimoto - Chemical and Pharmaceutical Bulletin, 1964 - jstage.jst.go.jp
It was made clear that ubichromenol (35)(II) was one of the products of photochemical reaction of ubiquinone (35)(I). It was also found that I was converted to II in good yield with an …
Number of citations: 37 www.jstage.jst.go.jp

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